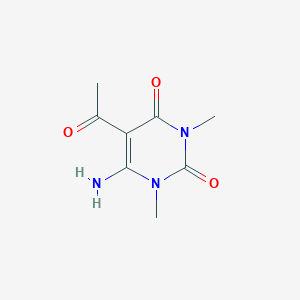

5-Acetyl-6-amino-1,3-dimethyluracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-4(12)5-6(9)10(2)8(14)11(3)7(5)13/h9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIVTPCAYOUSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(C(=O)N(C1=O)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313080 | |

| Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32970-32-4 | |

| Record name | NSC266175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Uracil Chemistry Research

The study of pyrimidine (B1678525) chemistry began in the late 19th century. In 1884, Pinner first synthesized pyrimidine derivatives, and the parent compound was later prepared by Gabriel and Colman in 1900. wikipedia.org The most well-known pyrimidines are the nucleobases found in DNA and RNA: cytosine, thymine, and uracil (B121893). Uracil itself was first isolated in 1900 from yeast nuclein. newworldencyclopedia.org

Initially, research focused on understanding the fundamental structure and role of these compounds in biological systems. Uracil is a key component of RNA, where it pairs with adenine, and serves as a precursor for the synthesis of many essential enzymes. newworldencyclopedia.orgnumberanalytics.com Over time, the focus of pyrimidine chemistry expanded beyond its biological roles. Researchers began to explore the synthesis of various derivatives and their potential applications. tandfonline.comresearchgate.net The development of new synthetic methods allowed for modifications at various positions on the pyrimidine ring, leading to a vast library of compounds with diverse properties. researchgate.net This evolution from foundational biological understanding to advanced synthetic applications has established a rich field of research, where compounds like 6-aminouracils are recognized as crucial starting materials for creating complex heterocyclic systems. rsc.orgrsc.org

Significance of 5 Acetyl 6 Amino 1,3 Dimethyluracil in Heterocyclic Synthesis and Biological Investigations

5-Acetyl-6-amino-1,3-dimethyluracil, a derivative of 6-aminouracil (B15529), is a valuable building block in heterocyclic synthesis. The presence of the acetyl group at the C5 position and the amino group at the C6 position provides reactive sites for a variety of chemical transformations. aip.org

In Heterocyclic Synthesis:

This compound is particularly useful in multicomponent reactions and for the synthesis of fused pyrimidine (B1678525) systems, which are structures where other rings are attached to the pyrimidine core. rsc.orgproquest.com These fused systems are of great interest in medicinal chemistry. For example, 6-aminouracils are used to create pyridopyrimidines, pyrimidopteridines, and other complex scaffolds. rsc.orgaip.orgresearchgate.net The acetyl group in this compound can participate in cyclization reactions to form these larger molecules. Research has shown its utility in synthesizing various fused heterocycles, demonstrating its role as a versatile intermediate. aip.org

| Starting Material | Reagent/Reaction Condition | Product | Reference |

| 5-Acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione | Trifluoroacetic acid (TFA), 110 °C | 6-Amino-1,3-dimethylpyrimidine-2,4-dione | aip.org |

| 6-Amino-1,3-dimethyluracil (B104193) | Aliphatic aldehydes, formic acid | Pyrido[2,3-d:6,5-d']dipyrimidines | researchgate.net |

| 6-Aminouracils | Aryl aldehydes, 3-cyano acetyl indole, InCl3 | Functionalized dihydropyrido[2,3-d]pyrimidines | rsc.org |

In Biological Investigations:

While specific biological activities of this compound are a subject of ongoing research, the broader class of 6-aminouracil derivatives has been investigated for various potential therapeutic applications. juniperpublishers.com Fused pyrimidine derivatives, often synthesized from 6-aminouracils, have shown a wide range of biological activities. juniperpublishers.comnih.gov The structural modifications on the uracil (B121893) ring, such as the addition of acetyl and amino groups, are crucial for their interaction with biological targets. researchgate.net The investigation of such derivatives contributes to the understanding of structure-activity relationships, which is fundamental for the development of new therapeutic agents. bohrium.com

Overview of Key Research Trajectories and Open Questions

Synthesis of 6-Amino-1,3-dimethyluracil (B104193) as a Central Precursor

The cornerstone of synthesizing this compound is the efficient production of its precursor, 6-amino-1,3-dimethyluracil. This is typically achieved through a condensation reaction followed by a cyclization step.

Condensation Reactions Involving Cyanoacetic Acid and 1,3-Dimethylurea

A widely employed method for the synthesis of 6-amino-1,3-dimethyluracil involves the condensation of cyanoacetic acid with 1,3-dimethylurea. scirp.org This reaction is commonly carried out in the presence of a dehydrating agent, such as acetic anhydride (B1165640), to facilitate the formation of the intermediate, N-cyanoacetyl-N',N'-dimethylurea. scirp.orggoogle.com The initial step is crucial as it brings together the two key structural components of the final uracil ring. In some procedures, the cyanoacetic acid is prepared in situ through the neutralization and cyanation of chloroacetic acid. scirp.org An alternative approach utilizes ethyl cyanoacetate (B8463686) in place of cyanoacetic acid, often with a strong base like sodium amide in a solvent such as xylene.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of 6-amino-1,3-dimethyluracil is highly dependent on the careful control of reaction parameters to maximize yield and purity. Several factors have been identified as critical in the optimization of this process.

For the initial condensation step, maintaining nearly anhydrous conditions is essential, as the presence of water can lead to side reactions and reduce the yield of the desired N-cyanoacetyl-N',N'-dimethylurea intermediate. google.com Some patented methods describe a staged temperature approach during the condensation. For instance, the reaction may be initiated at a lower temperature (e.g., 6-8 °C) and then gradually warmed to higher temperatures (e.g., 15-18 °C and then 28-30 °C) to ensure a controlled reaction. google.com

The choice of condensing agent also plays a significant role. While acetic anhydride is common, some methods employ more specialized agents like a combination of diatomite and 1,3-dicyclohexylcarbodiimide (DCC) to enhance the reaction's efficiency. google.com The subsequent cyclization step is typically performed under alkaline conditions, with the pH carefully controlled to a range of 9-9.5 using a base like sodium hydroxide (B78521). google.com Temperature control during cyclization is also vital, with a two-stage heating process often utilized, starting at a moderate temperature (e.g., 40-45 °C) followed by heating to a higher temperature (e.g., 90-95 °C) to drive the reaction to completion. google.com The final product is then isolated through techniques such as centrifugation and drying. google.com

| Parameter | Condition | Purpose |

| Condensation Temperature | Staged: 6-8 °C → 15-18 °C → 28-30 °C | Controlled reaction progression |

| Condensing Agent | Acetic anhydride or Diatomite/DCC | Dehydration and activation |

| Cyclization pH | 9-9.5 | Promotes ring closure |

| Cyclization Temperature | Staged: 40-45 °C → 90-95 °C | Ensures complete cyclization |

| Isolation | Centrifugation | Purification of the final product |

Cyclization Strategies for Uracil Ring Formation

The formation of the uracil ring is accomplished through the cyclization of the N-cyanoacetyl-N',N'-dimethylurea intermediate. This intramolecular reaction is typically induced by the addition of a base. scirp.org The mechanism involves the deprotonation of the methylene (B1212753) group adjacent to the cyano group, which then acts as a nucleophile, attacking the carbonyl carbon of the urea (B33335) moiety. This is followed by the elimination of a water molecule to form the stable aromatic pyrimidine (B1678525) ring of 6-amino-1,3-dimethyluracil.

The efficiency of the cyclization is influenced by the strength of the base and the reaction temperature. As mentioned previously, a common strategy involves the dropwise addition of a liquid alkali, such as a 32% sodium hydroxide solution, to the reaction mixture containing the N-cyanoacetyl-N',N'-dimethylurea intermediate until a pH of 9-9.5 is reached. google.com The reaction is then heated to ensure the completion of the ring closure. google.com The resulting 6-amino-1,3-dimethyluracil precipitates from the solution and can be collected by filtration or centrifugation. google.com

Acylation Strategies for Introducing the 5-Acetyl Moiety

With the successful synthesis of 6-amino-1,3-dimethyluracil, the next critical step is the introduction of the acetyl group at the 5-position of the uracil ring to yield the target compound, this compound.

Direct Acetylation Methods at the 5-Position of 6-Amino-1,3-dimethyluracil

The direct acylation of the 5-position of 6-amino-1,3-dimethyluracil presents a synthetic challenge due to the presence of multiple reactive sites in the molecule, including the 6-amino group. However, the enamine character of the 6-amino group enhances the nucleophilicity of the C5-position, making electrophilic substitution at this site possible under specific conditions.

While a direct and detailed experimental protocol for the acetylation of 6-amino-1,3-dimethyluracil is not widely reported in publicly available literature, related acylation reactions of 6-aminouracil (B15529) derivatives provide valuable insights into potential synthetic strategies. For instance, the C5-acylation of 6-aminouracil has been achieved using reagents like diethyl oxalate (B1200264) in the presence of hydrochloric acid, leading to the formation of a glyoxylic acid derivative at the 5-position. juniperpublishers.com This suggests that electrophilic substitution at the C5 position is feasible. Another study on 5-cinnamoyl-6-aminouracil derivatives demonstrates that C5-acylation can be achieved, leading to compounds with potential biological activity. nih.gov These examples indicate that a Friedel-Crafts-type acylation using acetyl chloride or acetic anhydride with a suitable Lewis acid catalyst could be a viable, though likely challenging, route to this compound. The reaction conditions would need to be carefully optimized to favor C5-acylation over N-acylation of the 6-amino group.

Preparation of Radiolabeled this compound for Biochemical Studies

For metabolic and biochemical investigations, the synthesis of radiolabeled this compound is of significant interest. A reported method for the preparation of 5-acetyl-6-amino-1,3-dimethyl-[6-¹⁴C]uracil utilizes a radiolabeled precursor. nih.gov

The synthesis starts with potassium [¹⁴C]cyanide, which is used to prepare [cyano-¹⁴C]cyanoacetic acid. nih.gov This radiolabeled cyanoacetic acid is then presumably used in the condensation and cyclization reactions described in section 2.1 to produce [6-¹⁴C]-6-amino-1,3-dimethyluracil. The subsequent acetylation at the 5-position would then yield the desired radiolabeled target compound. A study reported the successful synthesis of 5-acetyl-6-amino-1,3-dimethyl-[6-¹⁴C]uracil with a specific activity of 55.6 mCi/mmol and a radiochemical purity of over 97%. nih.gov The synthesis of such radiolabeled compounds on a small scale requires rigorously purified reagents, including diethyl ether, acetic acid, and acetic anhydride, to achieve success. nih.gov

| Radiolabeled Compound | Precursor | Isotope | Specific Activity | Radiochemical Purity |

| 5-Acetyl-6-amino-1,3-dimethyl-[6-¹⁴C]uracil | [cyano-¹⁴C]cyanoacetic acid | ¹⁴C | 55.6 mCi/mmol | >97% |

Green Chemistry Approaches in Uracil Derivative Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like uracil derivatives. These approaches aim to replace hazardous reagents and solvents, improve energy efficiency, and simplify reaction procedures. Key strategies include the use of solvent-free conditions, the application of recoverable and reusable heterogeneous catalysts, and the implementation of aqueous reaction media.

Solvent-Free Reaction Conditions

A significant step towards greener synthesis is the elimination of volatile and often toxic organic solvents. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and can sometimes lead to higher yields and shorter reaction times.

Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. For instance, various substituted uracils and thiouracils have been synthesized in good yields through a one-pot condensation of β-ketoesters with urea or thiourea (B124793) under solvent-free microwave conditions. lookchem.com This method significantly shortens reaction times compared to conventional heating. lookchem.com Similarly, the condensation of malonic acid and urea derivatives to produce 6-hydroxy-uracils has been efficiently achieved without a solvent under microwave irradiation, offering excellent yields and simple work-up procedures. rsc.org

Another green approach under solvent-free conditions involves the use of ultrasound. For example, copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles have been used to catalyze the Biginelli reaction for synthesizing dihydropyrimidinones. This ultrasound-accelerated method operates without any solvent, offering high yields (79% to 95%) in very short reaction times (20 to 40 minutes). mdpi.com

Table 1: Examples of Solvent-Free Synthesis of Uracil Derivatives

| Reactants | Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| β-ketoesters + Urea/Thiourea | Microwave irradiation | Substituted Uracils/Thiouracils | Good yields, short reaction time | lookchem.com |

| Malonic acid + Urea derivatives | Microwave irradiation, Acetic anhydride | 6-Hydroxy-uracils | Excellent yields, simple work-up | rsc.org |

| Aldehyde + β-ketoester + Urea | Ultrasound, CuFe₂O₄ catalyst | Dihydropyrimidinones | High yields (79-95%), very short reaction times (20-40 min) | mdpi.com |

Utilization of Heterogeneous Catalysts

Heterogeneous catalysts are crucial to green chemistry because they can be easily separated from the reaction mixture and, in many cases, reused multiple times. This minimizes catalyst waste and simplifies product purification. Several novel heterogeneous catalysts have been explored for the synthesis of pyrimidine and uracil derivatives.

Zirconium(IV) Bis(hydrogensulfate) (Zr(HSO₄)₄)

Zirconium-based solid acids are recognized as effective and environmentally friendly catalysts. Zr(HSO₄)₄, in particular, has been demonstrated as a green, efficient, and reusable heterogeneous catalyst for various organic transformations. nih.govresearchgate.netnih.gov For example, it has been successfully used in the one-pot, solvent-free synthesis of 1,8-dioxo-octahydro-xanthene derivatives. nih.govresearchgate.netnih.gov The catalyst's reusability was confirmed for multiple cycles without a significant drop in activity. nih.gov While direct application of Zr(HSO₄)₄ for the synthesis of this compound is not widely documented, its established efficacy as a solid acid catalyst in other condensation reactions under green conditions suggests its potential for similar pyrimidine syntheses. nih.govresearchgate.netnih.gov

Copper Ferrite Nanoparticles (CuFe₂O₄)

Copper ferrite (CuFe₂O₄) nanoparticles have gained attention as highly efficient, magnetically recoverable catalysts. rsc.orgmdpi.comuniv-ovidius.ro Their magnetic nature allows for simple separation from the reaction medium using an external magnet, a significant advantage for process simplification and catalyst recycling. lookchem.comrsc.org These nanoparticles have proven effective in synthesizing various pyrimidine scaffolds. For instance, CuFe₂O₄ was used to catalyze the aerobic coupling of 2-aminopyrimidines with trans-chalcones to produce aroylimidazo[1,2-a]pyrimidines. The catalyst could be reused up to five times without a major loss of activity. lookchem.comresearchgate.net In another application, nano copper ferrite catalyzed the condensation and cyclization of an aldehyde, a ketone, and urea to form a substituted pyrimidinone, with the yield improving significantly with the optimal amount of catalyst. univ-ovidius.ro

β-Cyclodextrin-SO₃H

Sulfated β-cyclodextrin (β-cyclodextrin-SO₃H) acts as a biodegradable and reusable supramolecular catalyst that is particularly effective in aqueous media. mdpi.com It has been successfully employed in a green, one-pot synthesis of bis(6-aminouracil-5-yl)methane derivatives in water at 100 °C. This approach is noted for being straightforward and highly efficient. mdpi.com The catalyst combines the hydrophobic cavity of cyclodextrin, which can encapsulate organic substrates, with the acidic catalytic function of the sulfonic acid group, promoting reactions in water. It has also been used as a solid acid catalyst for esterification reactions under solvent-free conditions, showcasing its versatility.

Table 2: Heterogeneous Catalysts in the Synthesis of Uracil/Pyrimidine Derivatives

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Zr(HSO₄)₄ | Condensation (Xanthene synthesis) | Green, reusable, efficient under solvent-free conditions. Potential for pyrimidine synthesis. | nih.govresearchgate.netnih.gov |

| Copper Ferrite (CuFe₂O₄) Nanoparticles | Coupling and condensation reactions for pyrimidine synthesis | Magnetically separable, reusable (up to 5 cycles), highly efficient. | lookchem.comrsc.orguniv-ovidius.roresearchgate.net |

| β-Cyclodextrin-SO₃H | Synthesis of bis(aminouracil) derivatives | Biodegradable, reusable, effective in aqueous media. | mdpi.com |

Aqueous Medium Synthesis Strategies

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic synthesis in an aqueous medium is a primary goal of green chemistry.

Strategies have been developed for synthesizing uracil and its derivatives in water. A one-pot reaction to produce uracil involves reacting alkali formyl acetic acid alkyl esters with thiourea, followed by oxidation with hydrogen peroxide in an aqueous medium, avoiding the need to isolate intermediates. researchgate.net More advanced methods utilize catalysts designed to function in water. The aforementioned β-cyclodextrin-SO₃H is a prime example of a catalyst that facilitates the synthesis of uracil derivatives, such as bis(6-aminouracil-5-yl)methanes and 2,3-dihydroquinazolin-4(1H)-ones, in water. mdpi.com The presence of water can be crucial for the framework stability of some uracil derivative crystals, as water molecules can provide additional hydrogen bonding interactions. nih.gov These aqueous strategies represent a significant move away from traditional, hazardous organic solvents in the production of these important heterocyclic compounds. mdpi.com

Transformations Involving the 6-Amino Group

The 6-amino group of this compound serves as a primary site for a multitude of chemical reactions, leading to the formation of diverse and complex molecular architectures. Its nucleophilic character is the driving force behind many of these transformations, which include the formation of Schiff bases, cyclization reactions to generate fused heterocyclic systems, and condensation reactions.

Formation of Schiff Bases as Intermediates

The primary amino group at the 6-position readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. jptcp.commdpi.com These Schiff bases are often not isolated but serve as versatile intermediates in multi-step syntheses. The formation of the imine bond introduces a new point of reactivity, which can be exploited for subsequent cyclization reactions, leading to the construction of more elaborate heterocyclic frameworks. The general structure of a Schiff base derived from an amino pyrimidine is a result of the reaction between an amino compound and an aldehyde or ketone. rjptonline.org

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., β-Lactam Derivatives)

The Schiff bases derived from 6-aminouracil derivatives can be further elaborated through cyclization reactions to afford fused heterocyclic systems. A notable example is the synthesis of β-lactam derivatives. rjptonline.orgrjptonline.org This class of compounds is of significant interest in medicinal chemistry. The synthesis of β-lactams from 6-amino-1,3-dimethyluracil typically involves the reaction of an intermediate Schiff base with reagents such as chloroacetyl chloride, phenyl isocyanate, or phenyl isothiocyanate in a suitable solvent like THF. rjptonline.orgrjptonline.org The Staudinger ketene-imine [2+2] cycloaddition is a commonly employed method for the synthesis of β-lactams. nih.gov

A specific synthetic route involves the initial reaction of 6-amino-1,3-dimethyluracil with chloroacetyl chloride in the presence of triethylamine (B128534) in DMF to yield 6-(amino acetyl chloride)-1,3-dimethylpyrimidine-2,4-dione. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide derivative. Subsequent condensation with substituted aryl aldehydes furnishes a series of Schiff bases. These Schiff bases are then cyclized using various reagents to yield the final β-lactam derivatives. rjptonline.orgrjptonline.org

Condensation with Aldehydes Leading to Bis(6-amino-1,3-dimethyluracil-5-yl)methane Derivatives

The reaction of 6-amino-1,3-dimethyluracil with aldehydes can also lead to the formation of bis(6-amino-1,3-dimethyluracil-5-yl)methane derivatives. researchgate.netuzh.chresearchgate.net This reaction typically involves the condensation of two equivalents of the aminouracil with one equivalent of an aldehyde. The linkage occurs at the C5 position of the uracil ring. A variety of aromatic aldehydes can be employed in this reaction, leading to a diverse range of substituted bis-uracil methanes. researchgate.netuzh.ch

The synthesis of these compounds can be achieved under mild conditions, for instance, by stirring the reactants at room temperature. researchgate.netuzh.ch The structures of the resulting aryl-bis(6-amino-1,3-dimethyluracil-5-yl)methanes have been confirmed through various spectroscopic methods and X-ray crystallography. researchgate.netuzh.ch

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives via Cyclization Reactions (e.g., Gould-Jacobs, Vilsmeier Reactions)

The fusion of a pyridine (B92270) ring to the pyrimidine core of 6-aminouracil derivatives gives rise to pyrido[2,3-d]pyrimidines, a class of compounds with significant biological and pharmaceutical relevance. nih.govjocpr.comjuniperpublishers.com Several synthetic strategies have been developed for the construction of this heterocyclic system, with the Gould-Jacobs and Vilsmeier-Haack reactions being prominent examples.

The Gould-Jacobs reaction is a versatile method for the synthesis of quinoline (B57606) and, by extension, pyrido[2,3-d]pyrimidine derivatives. The reaction involves the condensation of an aniline (B41778) or a related aminoheterocycle with an alkoxymethylenemalonic ester or a similar reagent, followed by a thermal cyclization. jocpr.com The reaction proceeds via an electrophilic attack on the electron-rich 5-position of the pyrimidine ring. Consequently, pyrimidines with electron-donating substituents at the 2 and 4 positions, such as 6-aminouracil and its N-alkylated derivatives, are suitable substrates for this cyclization. jocpr.com

The Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like DMF), is another powerful tool for the synthesis of pyrido[2,3-d]pyrimidines. ijpcbs.comcambridge.orgnih.govorganic-chemistry.orgwikipedia.org This reaction can be used for the formylation of activated aromatic and heteroaromatic compounds. ijpcbs.comcambridge.orgnih.govorganic-chemistry.orgwikipedia.org In the context of 6-aminouracil derivatives, the Vilsmeier-Haack reaction can be employed to introduce a formyl group, which can then serve as a handle for subsequent cyclization to form the fused pyridine ring. ijpcbs.com For instance, formylation of pyrido[2,3-d]pyrimidines has been described as a key step for introducing further functionalities. ijpcbs.com

| Reaction | Reagents | Product |

| Gould-Jacobs | Alkoxymethylenemalonic ester, heat | Pyrido[2,3-d]pyrimidine |

| Vilsmeier-Haack | POCl₃, DMF | Formylated intermediate for Pyrido[2,3-d]pyrimidine synthesis |

Preparation of Fused Pyrido-Pyrimidines

The versatility of the 6-aminouracil core extends to the synthesis of more complex, multi-ring fused systems. These include pyrimido[4,5-b]quinolines, pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines, and indeno[2',1':5,6]pyrido[2,3-d]pyrimidines, all of which are of interest due to their potential biological activities.

Pyrimido[4,5-b]quinolines can be synthesized through multicomponent reactions involving a 6-aminouracil derivative, an aldehyde, and a suitable third component like dimedone. nih.govnih.govrawdatalibrary.netresearchgate.netresearchgate.net The one-pot nature of these reactions makes them an efficient route to these fused systems. nih.govrawdatalibrary.net Trityl chloride has been reported as an effective neutral catalyst for the cyclization reaction to form pyrimido[4,5-b]quinolines. nih.gov

Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines , also referred to as pyridodipyrimidines, represent a class of linearly or angularly fused tricyclic systems. researchgate.net Their synthesis can be achieved through various routes, including the reaction of 6-aminouracil with arylidenemalononitriles or ethyl arylidenecyanoacetates in acetic acid. researchgate.net Multi-component reactions, often employing catalysts, are also utilized for the efficient construction of these complex heterocyclic scaffolds. researchgate.netorgchemres.org

Indeno[2',1':5,6]pyrido[2,3-d]pyrimidines are another class of fused heterocyclic systems that can be prepared from 6-aminouracil derivatives. An eco-friendly approach for their synthesis involves a three-component coupling of a 6-aminopyrimidinone, 1,3-indanedione, and an aromatic aldehyde using a bio-based magnetic nano-catalyst under solvent-free conditions. sharif.edu

Reactions at the 5-Position of the Uracil Ring

While the 6-amino group is a primary site of reactivity, the 5-position of the uracil ring, particularly when substituted with an acetyl group, also participates in important chemical transformations. The acetyl group itself can be a site of reaction or can be cleaved under certain conditions.

Heating 5-acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione in trifluoroacetic acid (TFA) at elevated temperatures (110 °C) for an extended period (75 hours) results in the cleavage of the acetyl group at the 5-position, yielding 6-amino-1,3-dimethylpyrimidine-2,4-dione. nih.gov This deacetylation reaction also occurs when the compound is heated in a mixture of acetic and sulfuric acids. nih.gov This reaction highlights the lability of the C-C bond between the acetyl group and the pyrimidine ring under acidic conditions.

Nitrosation Reactions and Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil (B1265697)

The nitrosation of 6-amino-1,3-dimethyluracil is a key reaction for introducing a nitroso group at the 5-position of the uracil ring. This reaction is typically carried out using sodium nitrite (B80452) in an acidic medium, such as hydrochloric or acetic acid. The process involves the in-situ formation of nitrous acid, which then acts as the nitrosating agent.

The synthesis of 6-amino-1,3-dimethyl-5-nitrosouracil from its precursor, 6-amino-1,3-dimethyluracil, is a well-established method. For instance, dissolving the precursor in hydrochloric acid and subsequently adding sodium nitrite at a controlled temperature of 10°C can yield the desired nitroso derivative. The resulting product can then be purified by recrystallization from an ethanol-water mixture.

This nitroso derivative is a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitroso group enhances the reactivity of the molecule, making it a valuable precursor for creating more complex heterocyclic structures, such as theophylline (B1681296) and lumazine (B192210) derivatives. rsc.org

Table 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

| Reactant | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | 10°C | 6-Amino-1,3-dimethyl-5-nitrosouracil |

Formylation and Formation of Formamido Derivatives (e.g., 6-Amino-5-formamido-1,3-dimethyluracil)

The formylation of 6-amino-1,3-dimethyluracil leads to the formation of 6-amino-5-formamido-1,3-dimethyluracil. This compound is a known impurity in the synthesis of caffeine (B1668208) and theophylline. One synthetic route involves the reaction of 6-amino-1,3-dimethyluracil with formamide (B127407) under controlled temperature and reactant concentrations.

Another approach to formyl derivatives involves the Vilsmeier-Haack reaction, where 6-amino-1,3-dimethyluracil is treated with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to produce 6-amino-5-formyl-1,3-dimethyluracil. The formamido derivative is noted for its stability compared to the more electrophilic formyl derivative.

6-Amino-5-formamido-1,3-dimethyluracil serves as an intermediate in the synthesis of other complex organic molecules. nih.gov

Table 2: Synthesis of Formamido and Formyl Derivatives

| Starting Material | Reagents | Product |

|---|---|---|

| 6-Amino-1,3-dimethyluracil | Formamide | 6-Amino-5-formamido-1,3-dimethyluracil |

| 6-Amino-1,3-dimethyluracil | POCl₃ / DMF | 6-Amino-5-formyl-1,3-dimethyluracil |

Azo Coupling Reactions to Synthesize Phenylazo Uracil Dyes

Azo coupling reactions are utilized to synthesize phenylazo uracil dyes from 6-amino-1,3-dimethyluracil. This process involves a two-step diazotization-coupling reaction. chemrevlett.com In the first step, an aromatic amine is treated with nitrous acid to form a diazonium salt. chemrevlett.com Subsequently, this highly reactive diazonium salt is coupled with the electron-rich 6-amino-1,3-dimethyluracil. chemrevlett.comresearchgate.net The electrophilic diazonium cation attacks the electron-rich uracil ring, leading to the formation of an azo dye. chemrevlett.com

These reactions can be performed under environmentally friendly, solvent-free conditions at room temperature using a mortar and pestle. chemrevlett.com The resulting azo dyes often exhibit interesting photophysical properties and have been investigated for various applications. chemrevlett.comnih.gov For example, some uracil-derived azo compounds have been synthesized and applied to polyester (B1180765) fabrics, yielding orange-yellow shades with excellent wash fastness. researchgate.net

Ipso-Substitution Reactions Involving the Acyl Group

Ipso-substitution reactions involving the acyl group of this compound have been reported. aip.org Specifically, heating 5-acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione in trifluoroacetic acid (TFA) at 110°C for an extended period can lead to the cleavage of the acyl group at the 5-position. aip.org This results in the formation of 6-amino-1,3-dimethylpyrimidine-2,4-dione. aip.org A similar outcome is observed when the reaction is conducted by heating the starting material in a mixture of acetic acid and sulfuric acid. aip.org This deacylation reaction demonstrates a method to modify the uracil core by removing the acetyl substituent.

Table 3: Ipso-Substitution of this compound

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| 5-Acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione | Trifluoroacetic acid (TFA), 110°C, 75 h | 6-Amino-1,3-dimethylpyrimidine-2,4-dione |

| 5-Acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione | Acetic acid, Sulfuric acid, Reflux, 10 h | 6-Amino-1,3-dimethylpyrimidine-2,4-dione |

Site-Selective Thiolation

The uracil ring can undergo site-selective thiolation. While specific studies on the direct thiolation of this compound are not extensively detailed in the provided context, the reactivity of related compounds provides insight. For instance, 6-amino-1,3-dimethyl-5-nitrosouracil reacts with thiols through condensation and oxidation-reduction pathways. These reactions can lead to the formation of disulfides and pteridine (B1203161) derivatives. The nitroso group acts as an oxidizing agent, facilitating the formation of disulfide bonds, while condensation with thiols can occur at the 5-position, followed by cyclization to form fused heterocyclic systems.

Multi-Component Reaction (MCR) Methodologies

Multi-component reactions (MCRs) are efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants. 6-Aminouracil and its derivatives are valuable building blocks in MCRs for the synthesis of a variety of fused heterocyclic systems. researchgate.net

Four-Component Reactions

While specific four-component reactions involving this compound were not detailed in the provided search results, the broader class of 6-aminouracils is known to participate in such transformations. researchgate.net For example, a four-component reaction has been described for the synthesis of pyrazolo-pyrimido[4,5-d]pyrimidines using a 6-aminouracil derivative, an aromatic aldehyde, an aromatic aniline, and a pyrazole (B372694) derivative in an ionic liquid. researchgate.net These reactions highlight the potential of substituted aminouracils to serve as key components in the construction of complex molecular architectures through MCRs.

Three-Component Reactions with Active Methylene Compounds

Three-component reactions (TCRs), a subset of multicomponent reactions (MCRs), represent a highly efficient and atom-economical strategy for synthesizing complex molecular architectures from simple precursors in a single synthetic operation. semanticscholar.orgresearchgate.net In the context of this compound, these reactions provide a powerful tool for the construction of fused heterocyclic systems. A common and well-documented application is the one-pot synthesis of pyrimido[4,5-b]quinoline derivatives. researchgate.net This is typically achieved by reacting 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and a compound containing an active methylene group, such as a β-diketone. nih.govnih.gov

The general mechanism for this transformation often begins with a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. orientjchem.org This is followed by a Michael-type addition of the amino group at the C6 position of the uracil ring to the resulting electrophilic olefin. The sequence concludes with an intramolecular cyclization and subsequent dehydration to yield the final, stable, fused heterocyclic product.

Various catalytic systems have been developed to promote this reaction, enhancing yields and simplifying reaction conditions. For instance, zirconium tetrakis(hydrogensulfate) [Zr(HSO4)4] has been employed as an efficient, heterogeneous, and recyclable catalyst for the solvent-free, one-pot reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil, and various active methylene compounds. nih.gov This approach leads to excellent yields of pyrimido[4,5-b]quinolines, as well as other complex systems like pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines and indeno[2',1':5,6]pyrido[2,3-d]pyrimidines. nih.gov

Another effective catalyst is trityl chloride (TrCl), which functions as a neutral catalyst for the multicomponent cyclization under reflux conditions in chloroform. nih.gov This method has proven successful for a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, consistently producing high yields of the corresponding pyrimido[4,5-b]quinoline derivatives. nih.gov

The versatility of this three-component reaction is demonstrated by the variety of active methylene compounds that can be utilized, including dimedone, barbituric acid, and 1,3-indandione, leading to a diverse library of fused pyrimidine structures. semanticscholar.orgnih.gov

Detailed Research Findings

The following table summarizes the results from a study utilizing trityl chloride as a catalyst for the synthesis of pyrimido[4,5-b]quinoline derivatives from 6-amino-1,3-dimethyluracil, various aromatic aldehydes, and dimedone. nih.gov The reactions were generally carried out under reflux in chloroform. nih.gov

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Dimedone | Trityl Chloride / Chloroform | 30 | 92 |

| 4-Methylbenzaldehyde | Dimedone | Trityl Chloride / Chloroform | 35 | 94 |

| 4-Methoxybenzaldehyde | Dimedone | Trityl Chloride / Chloroform | 40 | 90 |

| 4-Chlorobenzaldehyde | Dimedone | Trityl Chloride / Chloroform | 25 | 95 |

| 4-Bromobenzaldehyde | Dimedone | Trityl Chloride / Chloroform | 25 | 96 |

| 4-Nitrobenzaldehyde | Dimedone | Trityl Chloride / Chloroform | 20 | 98 |

| 3-Nitrobenzaldehyde | Dimedone | Trityl Chloride / Chloroform | 20 | 97 |

| 2-Chlorobenzaldehyde | Dimedone | Trityl Chloride / Chloroform | 30 | 91 |

Structural Elucidation and Conformational Analysis in Academic Research

Application of Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is the cornerstone for identifying and characterizing novel or synthesized compounds like 5-acetyl-6-amino-1,3-dimethyluracil. Each method provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H and ¹³C NMR: For the parent compound, 6-amino-1,3-dimethyluracil (B104193), the ¹H NMR spectrum shows a characteristic singlet for the C5-H proton, signals for the two N-methyl groups, and a broad signal for the amino (-NH₂) protons. researchgate.net The ¹³C NMR spectrum correspondingly displays signals for the methyl carbons, the C5 carbon, and the carbonyl carbons (C2 and C4). nih.gov

Upon C-acetylation at the 5-position to form this compound, significant and predictable changes in the NMR spectra would occur:

In the ¹H NMR spectrum, the singlet corresponding to the C5-H proton would disappear. A new singlet would emerge in the methyl region (around 2.3 ppm), characteristic of an acetyl methyl group. The chemical shifts of the N-methyl protons and the amino protons would also be influenced by the new electron-withdrawing acetyl group.

In the ¹³C NMR spectrum, the signal for the C5 carbon would shift significantly downfield. A new signal for the acetyl methyl carbon would appear, and another for the acetyl carbonyl carbon would be observed in the downfield region.

Predicted ¹H and ¹³C NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N1-CH₃ | ~3.2-3.4 | Singlet | Shift influenced by adjacent carbonyl and amino groups. |

| N3-CH₃ | ~3.4-3.6 | Singlet | Shift influenced by adjacent carbonyl groups. |

| C6-NH₂ | Broad Singlet | Variable | Chemical shift and broadening are solvent and concentration dependent. |

| C5-C(O)CH₃ | ~2.3-2.5 | Singlet | Characteristic signal for an acetyl methyl group. |

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| N1-CH₃ | ~27-29 | Typical range for N-methyl groups in uracils. |

| N3-CH₃ | ~29-31 | Typical range for N-methyl groups in uracils. |

| C5-C(O)CH₃ | ~30-32 | Signal for the acetyl methyl carbon. |

| C5 | ~95-105 | Shifted downfield due to acetyl substitution. |

| C6 | ~155-160 | Attached to the amino group. |

| C4=O | ~150-155 | Carbonyl carbon. |

| C2=O | ~162-165 | Carbonyl carbon. |

| C5-C(O)CH₃ | ~195-205 | Signal for the acetyl carbonyl carbon. |

Variable-Temperature (VT) NMR: This technique is particularly useful for studying dynamic processes like hindered rotation around bonds. For derivatives of 6-amino-1,3-dimethyluracil, VT-NMR has been used to study the rotation of amino groups and the dynamics of intramolecular hydrogen bonds. biocrick.com For this compound, VT-NMR could reveal information about the rotational barrier of the C5-acetyl group and the C6-amino group, which can be influenced by steric hindrance and potential hydrogen bonding between the two groups.

NMR Relaxometry: While less common for routine characterization, NMR relaxometry can provide insights into molecular motion and intermolecular interactions in solution. This could be applied to study the solvation and aggregation properties of the compound.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of the parent compound, 6-amino-1,3-dimethyluracil, shows characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the uracil (B121893) ring's carbonyl groups, and C-N stretching. researchgate.netresearchgate.net

For this compound, the FT-IR spectrum would be expected to display:

N-H stretching vibrations from the amino group, typically in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations from the methyl groups.

C=O stretching vibrations from the two ring carbonyls and the new acetyl carbonyl. The acetyl C=O stretch would likely appear as a distinct, strong band around 1680-1700 cm⁻¹, potentially overlapping with the ring carbonyl stretches.

N-H bending vibrations around 1600-1650 cm⁻¹.

C-N stretching vibrations .

The precise positions of these bands can indicate intramolecular interactions, such as hydrogen bonding between the C6-amino protons and the C5-acetyl oxygen. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. Uracil derivatives typically exhibit strong absorption bands in the UV region. The position of the maximum absorption (λ_max) is sensitive to the substitution pattern on the pyrimidine (B1678525) ring. The introduction of an acetyl group at the C5 position, in conjugation with the C5-C6 double bond and the C6-amino group, would be expected to cause a bathochromic (red) shift in the λ_max compared to the parent 6-amino-1,3-dimethyluracil. lookchem.com

Solvatochromic studies involve measuring UV-Vis spectra in a range of solvents with different polarities. Such investigations on related uracil derivatives have provided valuable information on the nature of the electronic ground and excited states. nih.govnih.gov A significant shift in λ_max with solvent polarity would indicate a substantial change in the dipole moment of this compound upon electronic excitation, a characteristic feature of molecules with intramolecular charge-transfer character.

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁N₃O₃), the molecular weight is 197.19 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by measuring the exact mass of the molecular ion ([M]⁺ or [M+H]⁺).

The fragmentation pattern observed in the mass spectrum provides further structural information. Expected fragmentation pathways for this compound would include the loss of the acetyl group (a loss of 43 Da) and other characteristic cleavages of the uracil ring.

LC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is the standard method for assessing the purity of a synthesized compound and for identifying and quantifying any impurities. google.comnih.gov For instance, in the synthesis of this compound, LC-MS/MS would be used to detect any unreacted starting material (6-amino-1,3-dimethyluracil) or by-products formed during the acetylation reaction.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

While a crystal structure for this compound is not publicly available, analysis of related structures, such as 6-amino-5-hydroxyiminomethyl-1,3-dimethyluracil, demonstrates that the uracil ring is largely planar with extensive electronic delocalization. iucr.org X-ray analysis of this compound would be invaluable. It would confirm the planarity of the pyrimidine ring and reveal the conformation of the acetyl group relative to the ring. Crucially, it would show the presence and geometry of any intramolecular hydrogen bond between the amino N-H and the acetyl C=O, which would significantly influence the molecule's conformation and chemical reactivity.

Investigation of Tautomeric Forms and Equilibria

Uracil and its derivatives can exist in different tautomeric forms (e.g., keto-enol and amine-imine). The diketo-amine form is generally the most stable for compounds like 6-aminouracil (B15529). nih.govresearchgate.net The introduction of the C5-acetyl group in this compound is expected to favor the amine form over the imine tautomer due to the formation of a conjugated system.

Furthermore, the potential for keto-enol tautomerism exists for the acetyl group itself. However, in most conditions, the keto form is overwhelmingly favored. Quantum chemical calculations, often used to study the relative stabilities of uracil tautomers, could predict the most stable tautomeric form of this compound and how its stability is influenced by different solvent environments. nih.govnih.gov

Analysis of Intramolecular Hydrogen Bonding and Conformational Dynamics

A definitive analysis of intramolecular hydrogen bonding would necessitate the precise determination of atomic coordinates and bond angles, typically obtained from X-ray crystallography. This would reveal whether a hydrogen bond exists between the amino group's hydrogen and the acetyl group's carbonyl oxygen, and the geometric parameters of this interaction. Spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy could provide further evidence of such bonding in solution and offer insights into the dynamic behavior of the molecule, such as the rotational barriers of the acetyl and amino groups. Without this data, any discussion remains speculative.

Electronic Delocalization within the Uracil Ring System

The extent of electronic delocalization in the uracil ring, and how it is influenced by the acetyl and amino substituents, would also be elucidated through structural and spectroscopic data. Bond length analysis from X-ray diffraction can indicate the degree of double-bond character within the ring. Furthermore, computational chemistry studies, informed by experimental data, would be instrumental in mapping the electron density distribution and understanding the electronic interplay between the electron-donating amino group and the electron-withdrawing acetyl group, and their collective effect on the aromaticity and reactivity of the uracil core.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways and Intermediates

The introduction of an acyl substituent at the 5-position of 6-aminouracil (B15529) creates a substrate for unique transformations, including cleavage and substitution reactions. Research has explored the behavior of this compound under strong acidic conditions, revealing a specific reaction pathway.

One notable transformation is the ipso-substitution of the acetyl group. When 5-acetyl-6-amino-1,3-dimethyluracil is heated in strong acids, the C-C bond between the pyrimidine (B1678525) ring and the acetyl group is cleaved. For instance, heating the compound in trifluoroacetic acid (TFA) at 110 °C for 75 hours results in the removal of the acetyl group, yielding 6-amino-1,3-dimethyluracil (B104193). A similar outcome is observed when the reaction is conducted by heating the starting material in a mixture of acetic acid and sulfuric acid.

This reaction demonstrates the lability of the C5-acetyl group under these conditions, a transformation that contrasts with other reactions of 6-aminouracils which typically involve the C6-amino group or condensation at the C5 position to form fused heterocyclic systems.

Table 1: Transformation of this compound in Acidic Media

| Starting Material | Reagents | Temperature | Duration | Product | Reaction Type |

| This compound | Trifluoroacetic Acid (TFA) | 110 °C | 75 hours | 6-Amino-1,3-dimethyluracil | Ipso-substitution (Deacylation) |

| This compound | Acetic Acid & Sulfuric Acid | Reflux | 10 hours | 6-Amino-1,3-dimethyluracil | Ipso-substitution (Deacylation) |

This table summarizes the observed deacylation reaction of this compound under different strong acid conditions.

Kinetic Analysis of Reaction Progress

Detailed kinetic analysis of the chemical transformations of this compound is not extensively documented in the reviewed scientific literature.

Role of Catalysts in Regioselectivity and Reaction Efficiency

The role of catalysts specifically in the transformations of this compound, such as in the ipso-substitution reaction, has not been a focus of the available research. While catalysis is crucial in the synthesis of heterocyclic systems from its precursor, 6-amino-1,3-dimethyluracil, information regarding catalytic effects on the subsequent reactions of the 5-acetyl derivative is not available.

Computational Probes of Reaction Mechanisms

Computational studies and mechanistic probes, such as investigations into protonation effects on the reaction pathways of this compound, are not described in the accessible literature.

Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial Activity Studies

The search for new antimicrobial agents is a global health priority. The potential of uracil (B121893) derivatives in this area is of significant interest.

Antibacterial Efficacy Against Various Bacterial Strains (e.g., E. coli, Micrococcus luteus)

A review of scientific literature did not yield specific studies evaluating the antibacterial efficacy of 5-Acetyl-6-amino-1,3-dimethyluracil against bacterial strains such as Escherichia coli or Micrococcus luteus. While research exists on the antimicrobial properties of other uracil derivatives and unrelated compounds researchgate.netnih.govactascientific.comneliti.com, data focusing solely on the target compound is not available in the reviewed sources.

Antifungal Activity (e.g., Candida albicans)

Similarly, searches for the antifungal activity of this compound, particularly against pathogenic fungi like Candida albicans, did not provide any specific results. The antifungal properties of other compounds, including different uracil analogs like 5-fluorouridine, have been documented, but these findings cannot be extrapolated to this compound mdpi.comnih.govnih.gov.

Investigation of Biofilm Inhibition

Biofilm formation is a critical factor in microbial persistence and resistance. However, there is no available research in the reviewed scientific literature that investigates the potential of this compound to inhibit biofilm formation mdpi.comnih.gov.

Mechanistic Insights into Antimicrobial Action (e.g., Membrane Permeability, Protein Leakage)

Understanding the mechanism of action is fundamental to the development of antimicrobial drugs. For this compound, the scientific literature lacks studies investigating its mechanistic properties, such as its effects on bacterial membrane permeability or the induction of protein leakage nih.govmdpi.comscielo.br.

Anticancer Activity Research

Uracil analogues are a well-established class of anticancer agents. Research into new derivatives is an active area of investigation.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HeLa, A549, PC-3, SH-SY5Y)

Despite the known anticancer potential of the uracil scaffold, a thorough search of the scientific literature found no published data on the in vitro cytotoxic effects of this compound against the human cancer cell lines HeLa, A549, PC-3, or SH-SY5Y. Studies on related but structurally distinct compounds, such as 5-cinnamoyl-6-aminouracil derivatives, have shown cytotoxic activity, but these results are specific to those molecules and not the acetyl derivative nih.govnih.govnih.gov.

Induction of Cell Cycle Arrest and Apoptosis Pathways

Current scientific literature does not provide specific data on the induction of cell cycle arrest or apoptosis pathways by this compound. However, related compounds have shown cytotoxic and apoptotic activities. For instance, 6-Amino-1,3-dimethyluracil (B104193), a structurally similar compound, is noted for its potential apoptotic activity, which may be linked to the inhibition of protein synthesis. biosynth.com Another related metabolite, 6-amino-5-formylmethylamino-1,3-dimethyluracil, has demonstrated cytotoxicity and an ability to affect cell division in murine and human cell lines. nih.gov These findings suggest that the uracil scaffold is a promising area for investigating anticancer properties, though direct evidence for this compound is pending.

Proposed Interactions with Nucleic Acids (e.g., DNA)

There is currently no specific research available detailing the proposed interactions between this compound and nucleic acids such as DNA.

Enzyme Inhibition Studies

While direct enzyme inhibition data for this compound is not extensively documented, research on its structural analogs provides a basis for understanding its potential inhibitory profile.

Phosphodiesterase (PDE) Inhibition and Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

Specific studies on the inhibition of phosphodiesterase (PDE) by this compound are not available in the current body of scientific literature. Generally, PDE inhibitors prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. cvpharmacology.com This mechanism is crucial in regulating various cellular processes, including smooth muscle relaxation and cardiac muscle contraction. cvpharmacology.com

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Research into novel uracil-appended benzylic amines, synthesized from 5,6-diamino-1,3-dimethyluracil, has shown significant inhibitory activity against acetylcholinesterase (AChE). These derivatives exhibited potent inhibition with Kᵢ values in the nanomolar range, comparable to the reference drug Tacrine. This suggests that the uracil framework is a viable scaffold for developing new AChE inhibitors, which are critical in the management of conditions like Alzheimer's disease. semanticscholar.org However, data on Butyrylcholinesterase inhibition by these specific compounds was not provided.

Table 1: Acetylcholinesterase (AChE) Inhibition by Uracil Derivatives Note: The following data pertains to derivatives of 5,6-diamino-1,3-dimethyluracil, not this compound itself.

| Compound | Kᵢ (nM) for AChE |

| Uracil-appended benzylic amine derivative 1 | 2.28 ± 0.41 |

| Uracil-appended benzylic amine derivative 2 | 3.15 ± 0.55 |

| Uracil-appended benzylic amine derivative 3 | 4.88 ± 0.91 |

| Uracil-appended benzylic amine derivative 4 | 5.25 ± 0.75 |

| Tacrine (Reference) | 2.59 ± 0.92 |

Inhibition of Human Carbonic Anhydrase Isozymes (hCA I, hCA II)

The same series of novel uracil-appended benzylic amines also demonstrated effective inhibition of human carbonic anhydrase isozymes I and II (hCA I and hCA II). Carbonic anhydrases are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. semanticscholar.orgnih.govnih.gov The studied uracil derivatives showed Kᵢ values in the nanomolar range against both cytosolic isoforms, with some compounds showing inhibitory potency comparable to the standard inhibitor Acetazolamide.

Table 2: Human Carbonic Anhydrase (hCA) Inhibition by Uracil Derivatives Note: The following data pertains to derivatives of 5,6-diamino-1,3-dimethyluracil, not this compound itself.

| Compound | Kᵢ (nM) for hCA I | Kᵢ (nM) for hCA II |

| Uracil-appended benzylic amine derivative 1 | 36.10 ± 5.22 | 16.33 ± 4.91 |

| Uracil-appended benzylic amine derivative 2 | 45.21 ± 8.33 | 22.14 ± 6.12 |

| Uracil-appended benzylic amine derivative 3 | 110.31 ± 54.81 | 72.03 ± 28.86 |

| Acetazolamide (Reference) | 31.38 ± 8.56 | 18.72 ± 1.67 |

Inhibition of Glutathione (B108866) Reductase (GR)

There is no available research specifically investigating the inhibition of Glutathione Reductase (GR) by this compound. Glutathione reductase is a critical antioxidant enzyme that maintains the cellular redox balance by reducing glutathione disulfide (GSSG) to the antioxidant glutathione (GSH). nih.govnih.gov Inhibition of GR can lead to an increase in oxidative stress and is a target for the development of anticancer and antimalarial drugs. nih.govscbt.com

Antioxidant Activity Investigations of Derivatives

The exploration of derivatives of 6-amino-1,3-dimethyluracil has revealed promising antioxidant capabilities. A notable study focused on a series of α-aminophosphonates bearing the 6-amino-1,3-dimethyluracil moiety. nih.gov These compounds were synthesized and subsequently evaluated for their ability to scavenge free radicals using in vitro assays, specifically the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H₂O₂) methods. nih.gov

Several of these derivatives demonstrated significant antioxidant activity, with some showing efficacy comparable to the standard antioxidant, Ascorbic acid. nih.gov For instance, compounds with specific aromatic substitutions on the α-aminophosphonate chain exhibited noteworthy radical scavenging potential. nih.gov The presence of electron-donating or electron-withdrawing groups on the aromatic ring appeared to influence the antioxidant capacity, a common observation in structure-activity relationship studies of antioxidant compounds.

While direct antioxidant data for a broad range of this compound derivatives remains limited in publicly accessible literature, the findings from related pyrimidine (B1678525) and uracil derivatives underscore the potential of this chemical class. Studies on other pyrimidine derivatives have also reported moderate to good antioxidant activities in various assays. nih.gov These investigations often highlight the importance of the substitution pattern on the pyrimidine ring in modulating antioxidant efficacy. nih.gov

The following table summarizes the antioxidant activity of selected α-aminophosphonate derivatives of 6-amino-1,3-dimethyluracil from a key study.

| Compound ID | Substituent on Aromatic Ring | DPPH Scavenging Activity (%) | H₂O₂ Scavenging Activity (%) |

| 4a | 4-OH | 68.4 | 65.2 |

| 4d | 4-Cl | 65.8 | 62.5 |

| 4g | 2,4-diCl | 62.1 | 59.8 |

| 4h | 3-NO₂ | 60.5 | 58.1 |

| Ascorbic Acid (Standard) | - | 75.6 | 72.3 |

Data sourced from a study on α-aminophosphonates bearing 6-amino-1,3-dimethyluracil. nih.gov The specific acetyl group at the 5-position is absent in these tested compounds.

Structure-Activity Relationship (SAR) Analysis

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For the derivatives of this compound, understanding these relationships is crucial for designing more potent and selective compounds.

Impact of Substituent Modifications on Biological Potency

The biological potency of uracil derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov In the context of antioxidant activity, modifications at the C5 and C6 positions are of particular interest.

For the α-aminophosphonate derivatives of 6-amino-1,3-dimethyluracil, the substituents on the aromatic ring attached to the phosphonate (B1237965) group play a critical role in their antioxidant activity. nih.gov The presence of a hydroxyl group at the para-position of the aromatic ring (compound 4a) resulted in the highest antioxidant activity among the tested series, a finding consistent with the known antioxidant properties of phenolic compounds. nih.gov Halogen substitutions, such as chloro and dichloro groups (compounds 4d and 4g), also conferred considerable antioxidant potential. nih.gov Conversely, the presence of a strong electron-withdrawing nitro group (compound 4h) led to a slight decrease in activity compared to the hydroxyl and chloro-substituted analogs. nih.gov

These findings suggest that the electronic properties of the substituents are a key determinant of the radical scavenging ability of these molecules. Electron-donating groups can enhance the stability of the resulting radical after hydrogen or electron donation, thereby increasing antioxidant potency.

Comparative Analysis with Structurally Similar Analogs

Comparing the activity of this compound derivatives with structurally similar analogs provides valuable insights. For instance, the parent compound, 6-amino-1,3-dimethyluracil, serves as a foundational structure. The introduction of the acetyl group at the C5 position is a key modification. While direct comparative antioxidant studies are scarce, in other biological assays, such as anticancer activity, the nature of the substituent at C5 has been shown to be critical. For example, 5-cinnamoyl-6-aminouracil derivatives have demonstrated cytotoxic activity. nih.gov

Molecular Target Identification and Binding Mechanisms

Identifying the specific molecular targets of these derivatives and understanding how they bind are crucial steps in elucidating their mechanism of action. While the precise antioxidant targets for derivatives of this compound are not definitively established, molecular modeling techniques offer valuable predictive insights.

Non-Covalent Interactions (e.g., Hydrogen Bonding) with Biological Targets

The biological activity of small molecules is often mediated by non-covalent interactions with their protein targets. Hydrogen bonds, in particular, are critical for the specificity and stability of ligand-receptor complexes.

In the case of uracil derivatives, the amino group at the C6 position and the carbonyl groups of the uracil ring are potent hydrogen bond donors and acceptors, respectively. These functional groups can form crucial hydrogen bonds with amino acid residues in the active site of target enzymes. For example, in molecular docking studies of related pyrimidine derivatives with enzymes like aromatase, hydrogen bonding interactions with key residues are consistently observed. nih.gov The acetyl group at the C5 position could also participate in hydrogen bonding or other electrostatic interactions, further anchoring the molecule within the binding pocket.

Molecular Docking Studies to Predict Binding Modes

Molecular docking is a computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For the α-aminophosphonate derivatives of 6-amino-1,3-dimethyluracil, molecular docking studies were performed against the Aromatase enzyme, which is involved in steroidogenesis and can be a target for cancer therapy. nih.gov

These studies revealed that the derivatives fit well into the active site of the enzyme. The docking analysis showed significant binding modes, with docking scores indicating strong potential interactions. nih.gov The uracil moiety and the attached side chain were predicted to form multiple non-covalent interactions with the amino acid residues of the enzyme, including hydrogen bonds and hydrophobic interactions. nih.gov Specifically, compounds 4a, 4d, 4g, and 4h exhibited docking scores of -8.6, -8.4, -8.1, and -8.1 kcal/mol, respectively, suggesting favorable binding energies. nih.gov

Although these docking studies were not performed on a classical antioxidant enzyme, they provide a model for how these uracil derivatives can interact with protein targets. Similar interactions would be expected with the active sites of antioxidant enzymes like superoxide (B77818) dismutase or catalase, where the uracil core could position the molecule for efficient radical scavenging or interaction with the enzyme's catalytic machinery.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Dynamics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to determine optimized molecular geometries, vibrational frequencies, and the energies of different molecular states.

Although specific DFT studies on 5-Acetyl-6-amino-1,3-dimethyluracil are not prominent, research on related compounds highlights the method's utility. For instance, DFT calculations have been employed to study bis(6-Amino-1,3-dimethyluracil-5-yl)-methane derivatives. researchgate.net These studies show that the coplanar conformation of the dimethyluracil rings is maintained by a pair of intramolecular N-H···O hydrogen bonds. researchgate.net Such calculations are critical for understanding how substituents on the uracil (B121893) ring influence its three-dimensional structure and intermolecular interactions. DFT is also used to investigate the influence of solvents on the intramolecular interactions in substituted uracil tautomers, demonstrating that properties of the amino group can be enhanced in polar solvents. nih.gov

Ab Initio Molecular Orbital Calculations for Electronic Properties and Chelating Behavior

Ab initio molecular orbital methods are a class of "first-principles" calculations that solve the electronic Schrödinger equation without recourse to empirical parameters. These methods are essential for obtaining highly accurate electronic properties, such as ionization potentials, electron affinities, and details of chemical bonding.

While ab initio calculations for this compound are not documented in the available literature, their application to related systems is instructive. For the parent compound, uracil, ab initio methods have been used to explore acid-base properties and tautomeric equilibria in the gas phase. These high-level calculations are crucial for understanding the intrinsic reactivity and potential interaction sites of the molecule. The presence of acetyl and amino groups in this compound suggests a potential for metal chelation, where the carbonyl oxygen of the acetyl group and the lone pair of the amino group could coordinate to a metal ion. Ab initio calculations would be the method of choice to model such interactions, predict the geometry of the resulting metal complex, and quantify the strength of the coordination bonds.

Modeling of Tautomeric Equilibria and Conformational Preferences

Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of uracil and its derivatives. Computational modeling is indispensable for determining the relative stabilities of different tautomers, which often coexist in equilibrium.

Table 1: Calculated Relative Stabilities of Tautomers for a Related Compound This table is illustrative, based on the types of findings in studies of uracil analogs like DAFU. It demonstrates how computational models predict the most stable forms of such molecules.

| Tautomer Description | Functional Groups | Predicted Relative Energy (kcal/mol) | Predicted Population at Equilibrium |

|---|---|---|---|

| Amino-keto | -NH2, C=O | 0.00 | Dominant |

| Imino-keto | =NH, C=O | > 5.0 | Minor |

| Amino-enol | -NH2, -OH | > 10.0 | Very Low |

Analysis of Charge Distribution and Electrophilicity within the Molecule

Understanding the distribution of electron density within a molecule is fundamental to predicting its chemical reactivity. Computational methods can generate maps of electrostatic potential and calculate partial atomic charges, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

For derivatives of 6-amino-5-formyluracil, calculations have shown that the primary sites for protonation (an indicator of basicity and nucleophilicity) are the nitrogen of the amino group (N9), followed by the ring nitrogens and then the carbonyl oxygens. researchgate.net The study revealed that these derivatives behave as an amino-formyl-keto tautomer with significant imino character. researchgate.net In this compound, the acetyl group would act as an electron-withdrawing group, influencing the charge distribution across the pyrimidine (B1678525) ring. The carbon atom of the acetyl carbonyl group would be a significant electrophilic center, susceptible to attack by nucleophiles. Conversely, the amino group is a strong electron-donating group, increasing the electron density on the ring and enhancing its nucleophilicity, particularly at the C5 position. Quantum chemical calculations, such as Natural Population Analysis (NPA), are used to quantify these effects and provide a detailed picture of the molecule's electronic landscape. nih.gov

Applications As Intermediates in Complex Organic Syntheses

Precursor for the Synthesis of Novel Pyrimidine (B1678525) and Caffeine (B1668208) Derivatives

The structure of 5-acetyl-6-amino-1,3-dimethyluracil makes it an excellent precursor for the synthesis of novel pyrimidine derivatives. The presence of the reactive amino group and the acetyl moiety allows for various condensation and cyclization reactions to form fused pyrimidine systems. For instance, it is a key starting material for producing pyrido[2,3-d]pyrimidines, a class of compounds with recognized pharmacological potential.

Furthermore, this compound serves as a crucial intermediate in the synthesis of caffeine and its derivatives. aartipharmalabs.com The general synthetic route often involves the transformation of the 6-amino group. For example, nitrosation of the related 6-amino-1,3-dimethyluracil (B104193) at the C-5 position yields a highly reactive nitroso derivative. This intermediate can then undergo reactions to form purine (B94841) systems like theophylline (B1681296), which is structurally similar to caffeine. The chemical relationship between aminouracil derivatives and caffeine metabolites, such as 5-acetylamino-6-amino-3-methyluracil, further underscores the utility of this scaffold in accessing the chemical space of xanthine (B1682287) alkaloids.

Table 1: Selected Pyrimidine and Purine Derivatives from Uracil (B121893) Intermediates

| Starting Material | Reagent(s) | Resulting Compound Class | Reference |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | α,β-Unsaturated Aldehydes | Pyrido[2,3-d]pyrimidines | |

| 6-Amino-1,3-dimethyl-5-nitrosouracil (B1265697) | Benzylidenetriphenylphosphoranes | Theophylline derivatives (Purines) | |

| 6-Aminouracil (B15529) | N,N-dimethylformamide dimethyl acetal, Glycosylation | Nucleodyes (Chromophoric Nucleosides) | nih.gov |

Intermediate in the Synthesis of Complex Organic Molecules

The utility of the aminouracil framework extends to the synthesis of complex, biologically active molecules. The non-acetylated parent compound, 6-amino-1,3-dimethyluracil, is a documented intermediate in the preparation of significant pharmaceutical drugs. google.com These include the antihypertensive medication urapidil (B1196414) and the antiarrhythmic drug nifekalant. google.com The synthesis of urapidil, for example, can be achieved by reacting a derivative, 6-chloro-1,3-dimethyluracil, with 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine. google.com The accessibility of this chloro-derivative from the amino-uracil highlights the latter's role as a key building block. The acetyl group in this compound offers an additional point for chemical modification, potentially allowing for the creation of novel analogs of these complex molecules.

Role in the Production of Xanthine Derivatives and Nucleoside Analogs

This compound and its close relatives are pivotal in the production of xanthine derivatives, a class of compounds that includes naturally occurring stimulants like caffeine and theophylline. aartipharmalabs.com A common synthetic strategy involves the nitrosation of 6-amino-1,3-dimethyluracil to form 6-amino-1,3-dimethyl-5-nitrosouracil. chemicalbook.com This nitroso compound is a versatile building block that can be converted into various purine-2,6-diones, which constitute the core structure of xanthines.

While direct synthesis of nucleoside analogs starting specifically from this compound is not extensively documented, the uracil scaffold is fundamental to this class of compounds. Nucleoside analogs are crucial in antiviral and anticancer therapies. The synthesis of these molecules often relies on the modification of pre-existing nucleosides or the construction of the molecule from a functionalized base like uracil. nih.govnih.gov For instance, chromophoric nucleoside analogs, known as nucleodyes, have been synthesized starting from 6-aminouracil. nih.gov The functional groups on this compound make it a plausible, albeit more complex, starting point for novel, substituted nucleoside analogs. The synthesis of these analogs often involves coupling the pyrimidine base with a modified sugar moiety. nih.govrsc.org

Utility in Creating Diverse Heterocyclic Scaffolds for Drug Discovery

Due to its inherent reactivity and structural features, 6-amino-1,3-dimethyluracil is considered a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that can be readily modified to produce ligands for multiple biological targets. The compound is extensively used to generate a multitude of fused heterocyclic systems.

Reactions with aldehydes can lead to the formation of pyrido[2,3-d]pyrimidines, while its 5-nitroso derivative reacts with thiols to yield complex products including thiadiazolo[3,4-d]pyrimidine-5,7-diones. The versatility of the aminouracil core is further demonstrated in the synthesis of thiazolidinone-uracil hybrids, which have been investigated as potential antiproliferative agents targeting enzymes like EGFR and BRAFV600E. nih.gov The ability to readily generate diverse and complex heterocyclic structures makes this compound a valuable tool for drug discovery programs seeking to explore novel chemical space.

Table 2: Examples of Heterocyclic Scaffolds Derived from Aminouracils

| Aminouracil Derivative | Reaction Type | Resulting Heterocyclic Scaffold | Application Area | Reference |

|---|---|---|---|---|